molecular formula C22H16ClF2NO2 B2859898 (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one CAS No. 478039-90-6

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one

Cat. No.: B2859898
CAS No.: 478039-90-6
M. Wt: 399.82
InChI Key: JUDKTUMFPVILIC-VAWYXSNFSA-N
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Description

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-chloro-6-fluorobenzyl alcohol, which is then reacted with 3-hydroxybenzaldehyde to form the benzyl ether. This intermediate is further reacted with 4-fluoroaniline and an appropriate base to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve solvents such as ethanol, dichloromethane, or acetonitrile, and may require specific temperatures and pH levels to optimize the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one is studied for its reactivity and potential as a building block for more complex molecules

Biology

Biologically, this compound is investigated for its potential interactions with biological molecules. Studies may focus on its binding affinity to proteins or enzymes, and its effects on cellular processes. Its structural features make it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Research may include its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: This compound is structurally similar, with a fluorine atom replacing the chlorine group found in ketamine.

    Other Arylcyclohexylamines: Compounds like PCP and ketamine belong to the same class and have similar structural features.

Uniqueness

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF2NO2/c23-20-5-2-6-21(25)19(20)14-28-18-4-1-3-15(13-18)22(27)11-12-26-17-9-7-16(24)8-10-17/h1-13,26H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDKTUMFPVILIC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C=CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)/C=C/NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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